

Immethridine Dihydrobromide: A Technical Guide to its Histamine H3 Receptor Selectivity

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Compound of Interest

Compound Name: Immethridine dihydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the histamine H3 receptor selectivity profile of **immethridine dihydrobromide**. The document outlines its binding affinities, functional activity, and the experimental methodologies used for its characterization, serving as a vital resource for researchers and professionals in pharmacology and drug development.

Core Selectivity Profile of Immethridine Dihydrobromide

Immethridine dihydrobromide is a potent and highly selective agonist for the histamine H3 receptor. Its selectivity is a key feature, distinguishing it as a valuable tool for studying H3 receptor function. The compound demonstrates significantly lower affinity for other histamine receptor subtypes, namely H1, H2, and H4.

Data Presentation: Binding Affinity and Potency

The selectivity of immethridine is quantitatively demonstrated through its binding affinity (pKi) and functional potency (pEC50) values. The following tables summarize the key data points, highlighting the compound's strong preference for the H3 receptor.

Receptor Subtype	Ligand	pKi	Reference
Histamine H3	Immethridine	9.07	[1]
Histamine H4	Immethridine	6.61	[1]
Histamine H1	Immethridine	N/A	[1][2][3]
Histamine H2	Immethridine	N/A	[1][2][3]

*No significant binding observed at concentrations up to 10 μ M.[1][2][3]

Parameter	Value	Reference
pEC50 (H3)	9.74	[1]

Selectivity Fold: Based on the pKi values, immethridine exhibits approximately 300-fold greater selectivity for the histamine H3 receptor over the H4 receptor.[1][2][3]

Experimental Protocols

The determination of immethridine's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in these crucial experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the binding affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (immethridine).

Objective: To determine the inhibitory constant (K_i) of immethridine for histamine H1, H2, H3, and H4 receptors.

Materials:

- Membrane Preparations: Membranes from cells stably expressing the human histamine H1, H2, H3, or H4 receptors (e.g., HEK293 or CHO cells).

- Radioligands:
 - H1 Receptor: [^3H]-Mepyramine
 - H2 Receptor: [^3H]-Tiotidine
 - H3 Receptor: [^3H]-N α -methylhistamine
 - H4 Receptor: [^3H]-Histamine
- Test Compound: **Immethridine dihydrobromide**
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail
- Glass Fiber Filters
- Filtration Apparatus
- Scintillation Counter

Procedure:

- Incubation: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of immethridine.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
- Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

- **Data Analysis:** The data is analyzed to determine the IC₅₀ value (the concentration of immethridine that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays (GTPyS Binding Assay)

Functional assays measure the cellular response following receptor activation. The GTPyS binding assay is a common method for assessing the activation of G-protein coupled receptors like the histamine H₃ receptor.

Objective: To determine the potency (EC₅₀) and efficacy of immethridine as an agonist at the histamine H₃ receptor.

Materials:

- **Membrane Preparations:** Membranes from cells expressing the histamine H₃ receptor.
- **[³⁵S]GTPyS:** A non-hydrolyzable analog of GTP.
- **GDP:** Guanosine diphosphate.
- **Test Compound:** **Immethridine dihydrobromide.**
- **Assay Buffer:** Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
- **Scintillation Counter**

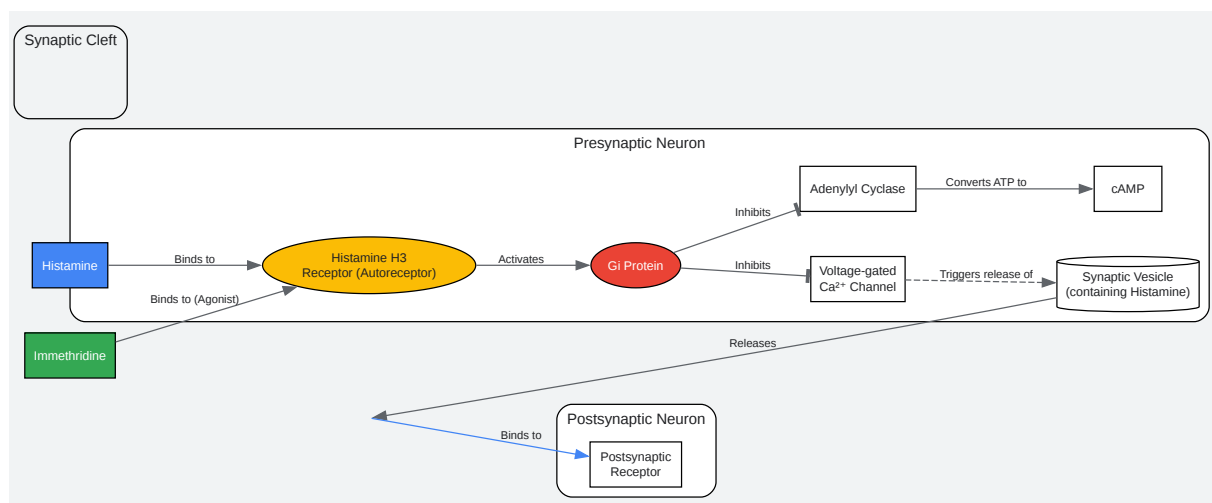
Procedure:

- **Pre-incubation:** Membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.
- **Incubation:** The membranes are then incubated with varying concentrations of immethridine in the presence of [³⁵S]GTPyS.
- **G-protein Activation:** Agonist binding to the H₃ receptor stimulates the exchange of GDP for [³⁵S]GTPyS on the Gα subunit of the G-protein.

- **Termination and Filtration:** The assay is terminated by rapid filtration, and the amount of bound [^{35}S]GTPyS is quantified by scintillation counting.
- **Data Analysis:** The data is plotted to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.

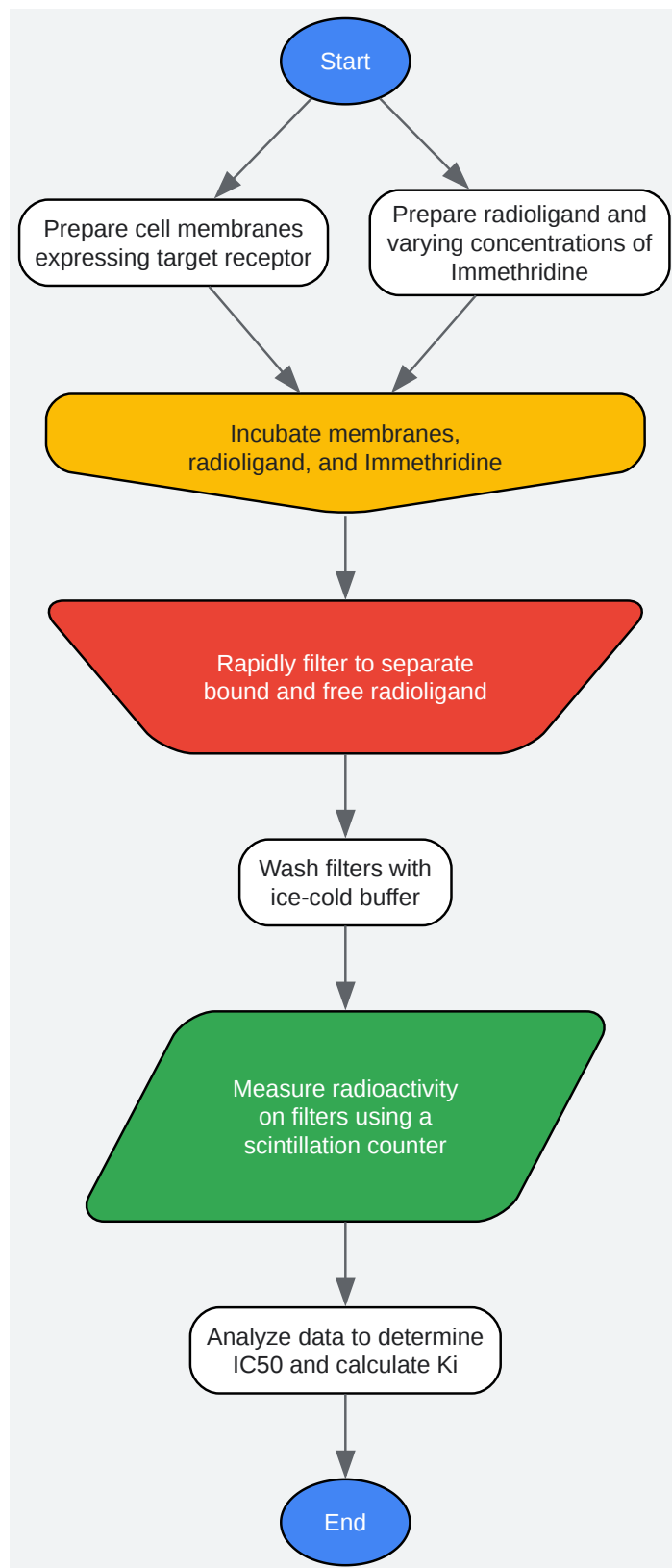
Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Histamine H3 Receptor Presynaptic Autoreceptor Signaling Pathway.



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Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

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